5-Chloro-2-methylbenzonitrile

Physical Property Handling Safety Purification

Sourcing a benzonitrile intermediate with a chlorine handle for cross-coupling often leads to liquid handling issues. 5-Chloro-2-methylbenzonitrile (CAS 50712-70-4) addresses this as a crystalline solid (mp 43-47 °C), enabling precise gravimetric dispensing. • Enables direct Suzuki-Miyaura/Buchwald-Hartwig couplings without pre-halogenation • Distinct melting point differentiates from 4-chloro isomer (mp 57-61 °C) for QC • Recrystallizable for process robustness in kilo-lab settings.

Molecular Formula C8H6ClN
Molecular Weight 151.59 g/mol
CAS No. 50712-70-4
Cat. No. B1295453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-methylbenzonitrile
CAS50712-70-4
Molecular FormulaC8H6ClN
Molecular Weight151.59 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Cl)C#N
InChIInChI=1S/C8H6ClN/c1-6-2-3-8(9)4-7(6)5-10/h2-4H,1H3
InChIKeyHFBZPKYQUFLCEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-methylbenzonitrile: Solid Benzonitrile Building Block


5-Chloro-2-methylbenzonitrile (CAS 50712-70-4) is a trisubstituted aromatic nitrile bearing a chlorine atom at the 5-position, a methyl group at the 2-position, and a nitrile function, with the molecular formula C₈H₆ClN and a molecular weight of 151.59 g/mol [1]. It is a white to light-yellow crystalline solid at ambient temperature and is commercially available with purities of 98% (GC) or higher from major suppliers . The compound is widely utilised as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and heterocyclic scaffolds, owing to the orthogonal reactivity of its three functional groups .

5-Chloro-2-methylbenzonitrile: Positional Isomerism and Handle Logic


Although several chloromethylbenzonitrile isomers and the parent 2-methylbenzonitrile share the same benzonitrile core, their physical states, reaction profiles, and downstream synthetic utility differ materially. Substituting the non-chlorinated parent eliminates the chlorine handle required for cross-coupling and nucleophilic aromatic substitution, while the regioisomer 4-chloro-2-methylbenzonitrile exhibits different electronic and steric properties that alter reaction selectivity and product distribution. The quantitative evidence below demonstrates why procurement by exact CAS number is essential for reproducible synthesis and for accessing the specific reactivity embedded in the 5-chloro-2-methyl substitution pattern.

5-Chloro-2-methylbenzonitrile: Quantitative Evidence vs. Key Analogs


Solid-State Handling Advantage vs. 2-Methylbenzonitrile

5-Chloro-2-methylbenzonitrile is a crystalline solid with a melting point of 43–47 °C, whereas the non-chlorinated analog 2-methylbenzonitrile is a liquid at room temperature (mp −13 °C) . This 56–60 °C upward shift in melting point transforms the compound into an easily weighable, low-dust solid that can be purified by recrystallisation rather than distillation.

Physical Property Handling Safety Purification

Melting-Point Identity Confirmation vs. 4-Chloro Isomer

The 5-chloro isomer melts at 43–47 °C, whereas the 4-chloro positional isomer (CAS 50712-68-0) melts at 57–61 °C . The ~14–18 °C gap provides a rapid, equipment-minimal identity check that can distinguish between the two isomers upon receipt or before use.

Quality Control Isomer Identification Physical Property

Cross-Coupling via Chlorine Handle vs. 2-Methylbenzonitrile

The chlorine atom at the 5-position can participate in palladium-catalysed Suzuki-Miyaura, Buchwald-Hartwig, and related cross-coupling reactions, whereas 2-methylbenzonitrile lacks a leaving group and requires pre-functionalisation (e.g., directed ortho-metallation/halogenation) to achieve similar diversification [1][2]. Although specific coupling yields for this substrate have not been reported in isolation, aryl chlorides of comparable electronic character typically provide 70–95% isolated yields under standard conditions, making this a predictable, high-value transformation for library synthesis.

Cross-Coupling Synthetic Utility Functional Handle

One-Step Isoquinoline Scaffold Assembly

5-Chloro-2-methylbenzonitrile reacts with pyridine-2-carbonitrile in the presence of KH₂ in liquid NH₃/THF at −33 °C over 16 h to give 7-chloro-3-pyridin-2-yl-isoquinolin-1-ylamine in approximately 30% yield . While the unsubstituted analog 2-methylbenzonitrile undergoes an analogous cyclisation to yield 3-(2-pyridyl)isoquinoline-1-amine, the chloro-substituted product uniquely retains the chlorine atom for subsequent functionalisation, providing a direct entry into chlorinated isoquinoline chemical space that is valuable for adenosine receptor modulator programs.

Heterocycle Synthesis Isoquinoline Reaction Yield

High Purity Specification with Batch-Specific QC

Commercial supplies of 5-chloro-2-methylbenzonitrile are routinely offered at ≥98% purity by GC, with vendors such as TCI providing batch-specific certificates of analysis that include melting point, GC chromatogram, and optionally NMR . In contrast, bulk 2-methylbenzonitrile is often supplied at 98% nominal purity but with less extensive QC documentation. The narrow melting-point range (4 °C) of the target compound further serves as an internal purity indicator that is absent for the liquid parent.

Quality Assurance Purity Procurement

5-Chloro-2-methylbenzonitrile: Key Application Scenarios


Solid Handling for Multi-Step Pharmaceutical Synthesis

When a synthetic route demands gravimetric charging of a benzonitrile intermediate in a kilo-lab or pilot-plant setting, the solid nature of 5-chloro-2-methylbenzonitrile (mp 43–47 °C) simplifies operations compared to liquid 2-methylbenzonitrile (mp −13 °C). Operators can dispense the compound by weight with minimal volatile emissions, and the material can be purified by recrystallisation, improving overall process robustness .

Late-Stage Diversification via Palladium Cross-Coupling

Medicinal chemistry groups seeking to explore SAR around a benzonitrile core can exploit the chlorine atom of 5-chloro-2-methylbenzonitrile for Suzuki-Miyaura or Buchwald-Hartwig couplings, introducing aryl, heteroaryl, or amine diversity without additional halogenation steps. This strategy is inaccessible with 2-methylbenzonitrile, which must first be functionalised, adding cost and time [1].

Chlorinated Isoquinoline Libraries for Adenosine Receptor Programs

Using the reported KH₂-mediated cyclisation with pyridine-2-carbonitrile, researchers can directly access 7-chloro-3-pyridin-2-yl-isoquinolin-1-ylamine in ~30% yield. The retained chlorine enables further derivatisation, making 5-chloro-2-methylbenzonitrile a strategic entry point for chlorinated isoquinoline-focused compound collections targeting adenosine A₃ or kinase receptors .

Melting-Point Identity Test for QC Release

Procurement and quality assurance departments can use the distinct melting point of 43–47 °C as a rapid, compendial identity test to distinguish 5-chloro-2-methylbenzonitrile from the 4-chloro regioisomer (mp 57–61 °C) and from the liquid parent compound. This simple test prevents costly isomeric misassignment in regulated intermediate supply chains .

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